molecular formula C20H34OSSn B11952834 [1-(Benzenesulfinyl)ethenyl](tributyl)stannane CAS No. 64806-57-1

[1-(Benzenesulfinyl)ethenyl](tributyl)stannane

Cat. No.: B11952834
CAS No.: 64806-57-1
M. Wt: 441.3 g/mol
InChI Key: LAWROYOJGQCSPP-UHFFFAOYSA-N
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Description

1-(Benzenesulfinyl)ethenylstannane is an organotin compound featuring a tributylstannane group attached to a benzenesulfinyl-substituted ethenyl moiety. This structure confers unique reactivity, particularly in Stille coupling reactions, where organotin reagents act as transmetallation agents in cross-coupling processes. The benzenesulfinyl group (C₆H₅SO–) introduces both electronic and steric effects, influencing the compound’s stability and selectivity in synthetic applications.

Properties

CAS No.

64806-57-1

Molecular Formula

C20H34OSSn

Molecular Weight

441.3 g/mol

IUPAC Name

1-(benzenesulfinyl)ethenyl-tributylstannane

InChI

InChI=1S/C8H7OS.3C4H9.Sn/c1-2-10(9)8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H,1H2;3*1,3-4H2,2H3;

InChI Key

LAWROYOJGQCSPP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)S(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Hydrostannylation of Acetylenic Sulfones

Hydrostannylation of acetylenic sulfones represents a foundational method for synthesizing α-stannylvinyl sulfones, intermediates critical to accessing 1-(benzenesulfinyl)ethenylstannane. In a seminal study, Cai et al. demonstrated that treating acetylenic sulfones with tributyltin hydride (Bu3_3SnH) in the presence of Pd(PPh3_3)4_4 at room temperature yields (E)-α-stannylvinyl sulfones with >95% regioselectivity . The reaction proceeds via a syn-addition mechanism, where palladium coordinates to the alkyne, facilitating tin hydride insertion.

Reaction Conditions :

  • Solvent : Benzene or THF

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%)

  • Temperature : 25–90°C

  • Yield : 72–89%

For example, hydrostannylation of (Z)-2-sulfonyl-1,3-enynes with Bu3_3SnH produced (1Z,3E)-2-sulfonyl-3-stannyl-1,3-dienes, confirming the stereochemical fidelity of the process . The E-configuration of the vinyltin moiety is retained, as evidenced by 1^1H NMR coupling constants (J = 11.5–17.5 Hz) .

Stille cross-coupling reactions enable the introduction of benzenesulfinyl groups to the stannane framework. Xie et al. reported that (E)-α-stannylvinyl sulfones react with aryl or alkynyl bromides in DMF using Pd(PPh3_3)4_4 and CuI as co-catalysts, yielding (Z)-2-sulfonyl-1,3-enynes . This method is adaptable to benzenesulfinyl derivatives by selecting appropriate electrophiles.

Key Parameters :

  • Electrophile : Aryl bromides (e.g., 4-bromophenyl sulfone)

  • Base : Et3_3N or K2_2CO3_3

  • Additive : CuI (10 mol%) enhances transmetalation efficiency

  • Yield : 68–85%

The stereochemical outcome (Z-selectivity) is attributed to the oxidative addition of Pd(0) to the electrophile, followed by a transmetalation step that preserves the vinyltin geometry .

Functionalization of Pre-Formed Stannanes

Post-synthetic modification of tributylstannanes offers an alternative route. Yamamoto et al. described lithiation of styryl sulfones followed by reaction with electrophiles (e.g., aldehydes, alkyl halides) to install sulfinyl groups . Subsequent treatment with m-chloroperbenzoic acid (mCPBA) oxidizes sulfides to sulfoxides, yielding benzenesulfinyl-stannanes.

Procedure Overview :

  • Lithiation : Styryl sulfone + LDA at −78°C → lithio intermediate

  • Electrophilic Quench : Addition of benzenesulfinyl chloride

  • Oxidation : mCPBA in CH2_2Cl2_2 at 0°C

  • Yield : 50–65%

This method is advantageous for introducing sterically demanding sulfinyl groups but requires careful control of oxidation conditions to avoid overoxidation to sulfones .

Radical-Mediated Tin-Sulfur Bond Formation

Radical pathways, though less common, provide access to thermodynamically favored isomers. Osaka University researchers demonstrated that α-aminoallylic stannanes undergo E-selective radical addition with alkyl halides . Adapting this to benzenesulfinyl systems, Bu3_3SnH and AIBN initiate radical chain propagation, coupling sulfinyl radicals with vinyltin intermediates.

Optimized Conditions :

  • Initiator : AIBN (10 mol%)

  • Solvent : Benzene, 80°C

  • Stereoselectivity : E/Z > 9:1

  • Yield : 60–75%

The reaction proceeds via a six-membered transition state, favoring trans-addition across the double bond .

Comparative Analysis of Methods

Method Key Reagents Stereoselectivity Yield Limitations
HydrostannylationBu3_3SnH, Pd(PPh3_3)4_4E > 95%72–89%Requires anhydrous conditions
Stille CouplingAryl bromides, CuIZ > 90%68–85%Limited electrophile scope
Post-Synthetic OxidationmCPBA, LDAN/A50–65%Risk of overoxidation
Radical AdditionAIBN, Bu3_3SnHE > 90%60–75%Narrow substrate tolerance

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfinyl)ethenylstannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding sulfides.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfinyl)ethenylstannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfinyl)ethenylstannane involves the interaction of the stannyl group with various molecular targets. The tin atom can form bonds with other atoms or groups, facilitating various chemical transformations. The compound can also act as a radical initiator in certain reactions, promoting the formation of reactive intermediates that drive the reaction forward .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Benzenesulfinyl vs. Electronic effects (methyl as electron-donating group) may slightly reduce the sulfinyl group’s electrophilicity compared to the parent benzenesulfinyl compound . Iodohexenyl Substituent (167690-79-1): The iodine atom serves as a leaving group, enabling subsequent cross-coupling reactions. This contrasts with the target compound’s benzenesulfinyl group, which primarily directs reactivity through coordination to transition metals.

Stereochemical Considerations: Compounds with (S) or (R) configurations (e.g., 167690-71-3) exhibit chirality at the sulfinyl sulfur, making them valuable in asymmetric synthesis.

Functional Group Comparisons :

  • Sulfinyl (–SO–) vs. Sulfonyl (–SO₂–) : Sulfonyl-containing analogs (e.g., entries in ) are more oxidized and polar, leading to distinct reactivity profiles. Sulfinyl groups, as in the target compound, are better suited for metal coordination in catalytic cycles .

Biological Activity

1-(Benzenesulfinyl)ethenylstannane is an organotin compound notable for its unique structural features, including a benzenesulfinyl group and a tributylstannane moiety. Organotin compounds are of significant interest in various fields, including medicinal chemistry, due to their diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Biological Activity Overview

The biological activity of 1-(Benzenesulfinyl)ethenylstannane has been assessed through various studies, revealing its potential in several therapeutic areas. The compound's activity is primarily attributed to its ability to interact with biological macromolecules and modulate biochemical pathways.

  • Antimicrobial Activity: Organotin compounds have demonstrated antimicrobial properties. The sulfinyl group may enhance the interaction with microbial membranes, leading to increased permeability and cell death.
  • Anticancer Potential: Some studies suggest that organotin compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular metabolism.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(Benzenesulfinyl)ethenylstannane, it is useful to compare it with other organotin compounds:

Compound NameStructure FeaturesBiological Activity
Triphenyltin HydroxideTriphenyltin core with hydroxideAntifungal properties
Dibutyltin DilaurateTwo butyl groups attached to tinUsed as a biocide
Benzene SulfonamideSulfonamide group on benzeneExhibits antibacterial activity
Organosilicon CompoundsSilicon-based analogsDifferent reactivity profiles

Case Studies and Research Findings

Several studies have focused on the biological implications of 1-(Benzenesulfinyl)ethenylstannane:

  • Antimicrobial Studies: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
  • Anticancer Research: In vitro studies have shown that 1-(Benzenesulfinyl)ethenylstannane can inhibit the growth of human cancer cell lines such as HeLa and MCF-7. The compound triggers apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.
  • Enzyme Interaction: A study employing molecular docking simulations suggested that 1-(Benzenesulfinyl)ethenylstannane binds effectively to the active site of certain enzymes involved in cancer metabolism, indicating potential as a therapeutic agent.

Q & A

Q. What are the key synthetic pathways for preparing 1-(Benzenesulfinyl)ethenylstannane, and how can purity be optimized?

The synthesis typically involves transmetallation or sulfinylation of tributylstannane precursors. For example:

  • Step 1 : Start with tributyl(chloromethyl)stannane and substitute the chloride with an iodomethyl group via halide exchange (e.g., using NaI in acetone at reflux) to form tributyl(iodomethyl)stannane .
  • Step 2 : Introduce the benzenesulfinylethenyl moiety via a stereoselective coupling reaction. A palladium-catalyzed Stille coupling or radical-mediated pathway may be employed, with strict control of reaction temperature (e.g., –78°C to room temperature) to avoid β-hydride elimination .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical methods are critical for characterizing 1-(Benzenesulfinyl)ethenylstannane?

  • NMR Spectroscopy : <sup>119</sup>Sn NMR is essential to confirm the integrity of the tributylstannane group (δ ~100–150 ppm). <sup>1</sup>H NMR can resolve sulfinyl (δ 7.5–8.0 ppm) and ethenyl (δ 5.0–6.0 ppm) protons .
  • X-ray Crystallography : Determines stereochemistry of the sulfinyl group (R/S configuration) and confirms molecular geometry .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and isotopic patterns for Sn (natural abundance: 8.6% <sup>120</sup>Sn) .

Q. What safety protocols are mandatory when handling organotin reagents like this compound?

  • Risk Assessment : Follow guidelines in Prudent Practices in the Laboratory (Chapter 4) to evaluate hazards of organotin compounds (neurotoxic, corrosive) and volatile solvents .
  • Mitigation : Use glove boxes for air-sensitive steps, fume hoods for solvent evaporation, and PPE (nitrile gloves, goggles). Quench tin residues with KF solution to form inert SnF4.

Advanced Research Questions

Q. How does the stereochemistry of the benzenesulfinyl group influence reactivity in cross-coupling reactions?

The sulfinyl group’s configuration (R or S) dictates steric and electronic effects:

  • Steric Effects : (S)-Sulfinyl derivatives exhibit axial chirality, which can block undesired reaction pathways (e.g., β-hydride elimination in Stille couplings) .
  • Electronic Effects : Sulfinyl oxygen lone pairs coordinate to transition metals (e.g., Pd), modulating catalytic cycles. For example, (S)-configured substrates enhance enantioselectivity in allylic alkylation (up to 95% ee) .
  • Validation : Compare reaction outcomes using diastereomeric pairs (e.g., (R)- vs. (S)-sulfinyl) via chiral HPLC or circular dichroism (CD) .

Q. How can researchers troubleshoot low yields in allylation reactions using this stannane?

Common pitfalls and solutions:

  • Competitive Side Reactions : Trace moisture hydrolyzes the stannane. Dry solvents (MgSO4 or molecular sieves) and inert atmosphere (N2/Ar) are critical .
  • Catalyst Poisoning : Sn residues deactivate Pd catalysts. Pre-purify the stannane via flash chromatography and add ligands (e.g., PPh3) to stabilize Pd(0) intermediates .
  • Kinetic vs. Thermodynamic Control : Adjust temperature (e.g., –20°C favors kinetic products) and monitor reaction progress via TLC (silica, hexane:EtOAc 4:1) .

Q. How to resolve contradictions in reported diastereoselectivity for reactions involving this compound?

Discrepancies often arise from:

  • Substrate Electronic Effects : Electron-withdrawing groups on the benzenesulfinyl moiety increase selectivity (e.g., 4-NO2 vs. 4-OMe derivatives) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving diastereoselectivity (dr > 20:1) versus nonpolar solvents (dr ~3:1) .
  • Validation : Replicate experiments under standardized conditions (e.g., 0.1 M concentration, 25°C) and use statistical tools (e.g., ANOVA) to analyze variance .

Methodological Tables

Q. Table 1. Key NMR Chemical Shifts for 1-(Benzenesulfinyl)ethenylstannane

Proton/Group<sup>1</sup>H NMR (δ, ppm)<sup>13</sup>C NMR (δ, ppm)<sup>119</sup>Sn NMR (δ, ppm)
Tributylstannane (SnBu3)0.8–1.6 (m, 27H)13.5 (CH2), 27.1 (CH2)130–135 (q, J = 50 Hz)
Benzenesulfinyl7.5–8.0 (m, 5H)126–140 (aromatic C)
Ethenyl5.2 (d, J = 15 Hz), 5.8 (d, J = 15 Hz)115–120 (C=C)

Q. Table 2. Reaction Optimization Parameters for Cross-Coupling

ParameterOptimal ConditionImpact on Yield/Selectivity
CatalystPd(PPh3)4 (5 mol%)Prevents Sn-Pd aggregation
SolventTHF (anhydrous)Balances polarity and stability
Temperature0°C → RT (gradient)Minimizes side reactions
AdditiveLiCl (2 equiv)Stabilizes Pd intermediates

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